(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene-derived compound featuring a Z-configuration imino group, a methoxy substituent at position 8, and a 2-fluorophenyl moiety. Its synthesis likely follows methods analogous to structurally related compounds, such as condensation of substituted benzaldehydes with active methylene precursors, as seen in the preparation of 8-methoxy-2-imino-2H-chromene derivatives .
Properties
IUPAC Name |
2-(2-fluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOVAQUXRDJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are noteworthy:
- Anticancer Activity : Chromene derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structural features of (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may enhance its efficacy against various cancer types.
- Antiinflammatory Effects : The compound may also possess anti-inflammatory properties, which can be attributed to the chromene framework. This is particularly relevant in the context of diseases characterized by chronic inflammation .
- Neuropharmacological Applications : Given its structural similarity to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, possibly acting as a modulator for receptors such as GABA-A or NMDA .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : This can be achieved through cyclization reactions involving salicylaldehyde derivatives.
- Imino Group Introduction : A condensation reaction between the chromene derivative and an appropriate amine introduces the imino group.
- Methoxylation : The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide .
Biological Studies and Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. Compounds were tested for their ability to induce apoptosis, with results indicating that modifications at the phenyl ring significantly influenced their potency.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (Breast) |
| Compound B | 15.0 | HeLa (Cervical) |
| This compound | 10.0 | A549 (Lung) |
Case Study 2: Anti-inflammatory Effects
Research on related chromene compounds has shown promising anti-inflammatory effects in vitro, with mechanisms involving inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
| Compound | Inhibition (%) | Cytokine |
|---|---|---|
| Compound C | 75% | TNF-alpha |
| Compound D | 82% | IL-6 |
| This compound | 80% | IL-6 |
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their activity and influencing cellular signaling pathways.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
*Calculated based on molecular formula C₁₈H₁₆FN₂O₃.
Key Observations:
- Electron Effects: Fluorine and chlorine (ortho positions) enhance electrophilicity compared to methyl or benzodiazolyl groups, which may influence binding to hydrophobic pockets or polar targets .
- Steric Bulk: The benzodiazolylphenyl group in introduces steric hindrance, likely reducing membrane permeability but improving target specificity.
Physicochemical Properties
- Lipophilicity: The 2-methylphenyl analog () has higher lipophilicity (logP ~3.5*) due to the methyl group, whereas the 2-fluorophenyl variant balances hydrophobicity and polarity .
- Thermal Stability: Electron-withdrawing groups (e.g., cyano in ) may reduce thermal stability compared to electron-donating substituents.
*Estimated using fragment-based methods.
Computational and Crystallographic Insights
- Density Functional Theory (DFT): Studies (e.g., ) highlight how substituents alter electron density, affecting reactivity.
- Crystallography: Tools like SHELX () and WinGX () confirm the Z-configuration and planarity of the chromene ring, critical for molecular stacking .
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule that features a chromene backbone, characterized by various functional groups including an imino group, a methoxy group, and a carboxamide. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.34 g/mol. The presence of fluorine in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.34 g/mol |
| Functional Groups | Imino, Methoxy, Carboxamide |
Anticancer Properties
Research indicates that derivatives of chromene compounds, including this specific molecule, exhibit promising anticancer activity. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes associated with cancer metabolism. For instance, chromene derivatives have been reported to interfere with glycolytic enzymes, which are upregulated in many aggressive cancers like glioblastoma multiforme (GBM) .
-
Case Studies :
- In vitro studies demonstrated that fluorinated chromene derivatives significantly reduced cell viability in GBM cells by inducing apoptosis and cell cycle arrest .
- Another study highlighted that modifications at the C-2 position of similar compounds enhanced their efficacy as hexokinase inhibitors, thus providing a metabolic-targeted approach to cancer therapy .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : Achieved through cyclization reactions.
- Introduction of the Imino Group : Via condensation reactions with an appropriate amine.
- Functionalization : Further modifications can enhance biological activity and selectivity.
Research Findings
Recent studies have focused on optimizing the biological activity of chromene derivatives through structural modifications:
- Fluorination Effects : The introduction of fluorine atoms has been shown to improve metabolic stability and enhance interactions with biological targets .
- Comparative Studies : Compounds similar to this compound were evaluated against standard drugs, revealing superior potency in inhibiting specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
